![molecular formula C15H12 B1622909 1-Methyl-4-(phenylethynyl)benzene CAS No. 3287-02-3](/img/structure/B1622909.png)
1-Methyl-4-(phenylethynyl)benzene
Overview
Description
“1-Methyl-4-(phenylethynyl)benzene” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methyl group (CH3) and a phenylethynyl group (C6H5C≡C-) attached to it .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a density of 1.05±0.1 g/cm3 . The melting point is 72 °C and the boiling point is between 200-210 °C .Scientific Research Applications
Liquid Crystalline Behavior
1-Methyl-4-(phenylethynyl)benzene derivatives demonstrate significant liquid crystalline behavior. Research by Lydon et al. (2008) explores the phase behavior of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. They found that these derivatives exhibit good chemical stability and can stabilize a diverse range of mesophases at higher temperatures. Smectic phases are stabilized by longer alkoxy substituents, suggesting potential applications in molecular electronics and self-organized states such as Langmuir-Blodgett films (Lydon et al., 2008).
Photophysical Properties
Levitus et al. (2001) conducted a study on the photophysical properties of 1,4-bis(phenylethynyl)benzene, examining the effects of phenyl group rotation and chromophore aggregation in oligo- and poly(phenyleneethynylene)s. They concluded that planarization causes modest spectral shifts, while aggregation leads to larger shifts and loss of vibronic structure (Levitus et al., 2001).
Nanoscale Electrical Contacts
A study by Erbe et al. (2006) analyzed the suitability of 1,4-bis(phenylethynyl)benzene molecules as nano-electrical devices. They found that the presence of differently substituted side groups can influence the density of states and charge transport properties, making these molecules potentially useful in molecular electronics (Erbe et al., 2006).
Application in Liquid Crystal Composition
Li et al. (2013) synthesized derivatives of 1,4-bis(phenylethynyl)benzene and investigated their thermal behavior and properties like optical anisotropy and dielectric anisotropy. They found that some derivatives exhibit a wide nematic phase temperature range and high optical anisotropy, suitable for use in liquid crystal mixtures and blue phase liquid crystals (Li et al., 2013).
Photopolymerization and Polymer Network Properties
Research by Broer et al. (1989) investigated the influence of a lateral methyl substituent on the properties of a mesogenic diacrylate monomer and its oriented polymer networks. They found that the presence of the methyl group affects transition temperatures and the degree of order in the polymeric state, indicating potential applications in the creation of oriented and crosslinked polymer networks (Broer et al., 1989).
Future Directions
While specific future directions for “1-Methyl-4-(phenylethynyl)benzene” are not mentioned in the available resources, research into benzene derivatives continues to be an active area of study. For instance, some benzene derivatives have been investigated for their potential applications in liquid crystal displays .
properties
IUPAC Name |
1-methyl-4-(2-phenylethynyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVYSAMNKKWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186529 | |
Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3287-02-3 | |
Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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